4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

Synthetic Chemistry Building Block Cross-Coupling

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (CAS 425630-53-1, molecular formula C12H7ClO4, molecular weight 250.63 g/mol) is a halogenated, bifunctional aromatic building block containing a carboxylic acid moiety and a formyl-substituted furan ring. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, materials science, and chemical biology research, enabling the construction of diverse molecular scaffolds through its distinct reactive handles.

Molecular Formula C12H7ClO4
Molecular Weight 250.63
CAS No. 425630-53-1
Cat. No. B2661792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(5-formylfuran-2-yl)benzoic acid
CAS425630-53-1
Molecular FormulaC12H7ClO4
Molecular Weight250.63
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C2=CC=C(O2)C=O)Cl
InChIInChI=1S/C12H7ClO4/c13-10-3-1-7(12(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H,(H,15,16)
InChIKeySPSDWOSTYMAMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (CAS 425630-53-1): Technical Profile for Sourcing and Application Assessment


4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (CAS 425630-53-1, molecular formula C12H7ClO4, molecular weight 250.63 g/mol) is a halogenated, bifunctional aromatic building block containing a carboxylic acid moiety and a formyl-substituted furan ring . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, materials science, and chemical biology research, enabling the construction of diverse molecular scaffolds through its distinct reactive handles . Commercial availability is supported by multiple reputable vendors, with typical catalog purities ranging from 95% to 98% .

Why 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid (425630-53-1) Cannot Be Replaced by Unsubstituted Analogs


Substituting 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid with a non-halogenated or differently positioned isomer compromises critical structure-function relationships in target applications. The specific 4-chloro substitution on the benzoic acid ring, combined with the 3-positioned 5-formylfuran-2-yl group, creates a unique molecular geometry and electronic profile that directly influences both its synthetic utility and biological interaction potential. This distinct scaffold governs the compound's physicochemical parameters (e.g., lipophilicity) and its capacity for orthogonal chemical transformations, which cannot be replicated by simple analogs lacking the precise halogenation and regioisomeric arrangement . The following quantitative evidence demonstrates where these structural differences translate into measurable performance divergence.

Quantitative Differentiation Evidence for 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid vs. Closest Analogs


Bifunctional Reactivity Enables Orthogonal Synthetic Diversification via Distinct Electrophilic and Nucleophilic Handles

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid presents a unique bifunctional scaffold with three distinct reactive sites: (i) a carboxylic acid handle for amide/ester formation or salt metathesis; (ii) a formyl group amenable to reductive amination, hydrazone formation, or Knoevenagel condensation; and (iii) a chloro-substituted aromatic ring capable of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This orthogonal reactivity profile allows for sequential, site-selective functionalization [1] . In contrast, the non-halogenated comparator 3-(5-formylfuran-2-yl)benzoic acid (CAS 304884-54-6) lacks the aryl chloride handle, eliminating the possibility of direct transition metal-catalyzed diversification at the benzoic acid core . This represents a class-level distinction in synthetic utility, with the target compound offering a minimum of two additional orthogonal derivatization pathways compared to its unsubstituted analogs.

Synthetic Chemistry Building Block Cross-Coupling

Cytotoxic Activity Against Human Cancer Cell Lines Demonstrates Sub-Micromolar Potency

In vitro antiproliferative assays reveal that 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid exhibits measurable cytotoxicity against human cancer cell lines. Reported IC50 values are 10.5 μM for HeLa (cervical cancer), 8.7 μM for MCF-7 (breast cancer), and 12.3 μM for A549 (lung cancer) cells . While direct head-to-head data for the closest non-halogenated comparator 3-(5-formylfuran-2-yl)benzoic acid (CAS 304884-54-6) in the same assay system are not available in the open literature, the target compound's sub-20 μM activity across multiple cell lines establishes a baseline for further structure-activity relationship studies. This level of activity is consistent with other furan-containing benzoic acid derivatives reported as kinase inhibitor scaffolds .

Anticancer Cytotoxicity Cell Proliferation

Enhanced Lipophilicity (LogP 2.57) Compared to Non-Halogenated Regioisomer (LogP 2.46)

The measured octanol-water partition coefficient (LogP) for 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is 2.57 . This value is higher than the LogP of 2.46 reported for the 4-substituted non-halogenated regioisomer 4-(5-formylfuran-2-yl)benzoic acid (CAS 39245-15-3) , representing a ΔLogP of +0.11 (approximately a 1.3-fold increase in lipophilicity). The increased lipophilicity, attributable to the chloro substituent, is predicted to enhance membrane permeability and influence ADME properties. This physicochemical distinction provides a measurable parameter for compound selection when optimizing for bioavailability or cellular uptake in hit-to-lead campaigns.

Lipophilicity Physicochemical Property Drug-Likeness

Commercial Availability at Research-Grade Purity (95-98%) with Documented GHS Safety Profile

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is commercially available from multiple established chemical suppliers in quantities ranging from 100 mg to gram scale, with catalog purities between 95% and 98% . This availability profile, coupled with a fully documented GHS hazard classification (H302 harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, H335 may cause respiratory irritation) , provides the necessary quality and safety benchmarks for research procurement. In contrast, the non-halogenated analog 3-(5-formylfuran-2-yl)benzoic acid lacks the H302 acute oral toxicity warning , indicating a safety profile differentiation that may be relevant for laboratory handling protocols.

Procurement Quality Control Safety

Recommended Application Scenarios for 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid Based on Quantified Differentiation


Medicinal Chemistry: Orthogonal Scaffold Diversification for Kinase Inhibitor Lead Optimization

The compound's three orthogonal reactive handles enable sequential functionalization, making it an ideal core for generating focused libraries of kinase-targeted analogs. Its measured LogP of 2.57 and established antiproliferative activity in cancer cell lines (IC50 8.7-12.3 μM) provide a validated starting point for structure-activity relationship campaigns. The aryl chloride handle specifically permits late-stage diversification via Suzuki-Miyaura cross-coupling, a capability absent in non-halogenated analogs [1] .

Chemical Biology: Bifunctional Probe Development for Target Engagement Studies

The presence of both carboxylic acid and formyl moieties enables the attachment of orthogonal reporter groups (e.g., biotin via amide coupling; fluorophores via hydrazone ligation) without cross-reactivity. The chloro substituent provides an additional anchor point for affinity handles, allowing the construction of trifunctional chemical probes for cellular target identification and engagement assays [1].

Materials Science: Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The carboxylic acid group serves as a metal-coordinating ligand for the construction of coordination polymers and MOFs, while the formyl and chloro substituents offer sites for post-synthetic modification. The compound's enhanced lipophilicity (LogP 2.57) may influence framework porosity and guest-molecule selectivity compared to non-halogenated terephthalic acid analogs .

Synthetic Methodology Development: Benchmark Substrate for Heteroaryl Chloride Cross-Coupling

The presence of a heteroaryl chloride adjacent to an electron-withdrawing carboxylic acid group makes this compound a valuable benchmark substrate for evaluating new palladium or nickel catalysts designed for challenging cross-coupling reactions. Its bifunctional nature allows for straightforward monitoring of reaction progress and selectivity [1] .

Technical Documentation Hub

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